N'-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N’-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide”, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “N’-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS . The crystal packing of similar compounds is often stabilized by C−H···N and N−H···N hydrogen bonds .Physical and Chemical Properties Analysis
“N’-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide” has a molecular formula of C6H8N2OS and a molecular weight of 156.2. Other physical and chemical properties such as melting point, boiling point, and density are not well-documented in the literature .Scientific Research Applications
Synthesis and Complex Formation
N'-Hydroxy-2-(thiophen-2-yl)ethanimidamide derivatives are utilized in the synthesis of various compounds and complex formation. For example, Canpolat and Kaya (2005) explored the synthesis of vic-dioxime complexes involving similar compounds, demonstrating their potential in forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II) (Canpolat & Kaya, 2005).
Antiproliferative Activity
Hydroxyl-containing benzo[b]thiophene analogs, similar to this compound, have been studied for their antiproliferative activity against cancer cells. Haridevamuthu et al. (2023) found that these compounds show selectivity towards laryngeal cancer cells and enhance antioxidant enzyme activity, reducing ROS production (Haridevamuthu et al., 2023).
Organic Experiment Design
The compound has also been used in organic experiment designs. Min (2015) discussed its use in an undergraduate course for organic chemistry experiments, highlighting its role in improving students' interest and skills in scientific research (Min, 2015).
Functionalization in Synthesis
Pradhan and De (2005) described the use of functionalized benzo[b]thiophenes, similar to this compound, in synthesis. They highlighted the compounds' potential as key intermediates in the synthesis of benzothienopyranones (Pradhan & De, 2005).
Schiff Base Ligand Synthesis
Kundu et al. (2016) explored the synthesis of Schiff base ligands involving thiophene, highlighting the compound's potential in forming square planar complexes with metals like Ni(II) and Pd(II) (Kundu et al., 2016).
Future Directions
Thiophene derivatives, such as “N’-Hydroxy-2-(Thiophen-2-Yl)Ethanimidamide”, have potential applications in various fields due to their diverse biological activities . Future research could focus on further structural optimization of these compounds and their potential applications in medicine and other fields .
Properties
IUPAC Name |
N'-hydroxy-2-thiophen-2-ylethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-6(8-9)4-5-2-1-3-10-5/h1-3,9H,4H2,(H2,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSWRTYGIVUVHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016438 | |
Record name | 2-Thiopheneacetamidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59174-12-8 | |
Record name | 2-Thiopheneacetamidoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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